5,7-Dichloro-2,3-dimethyl-1,6-naphthyridine

Cross-Coupling Regioselective Synthesis Palladium Catalysis

Medicinal chemistry programs require regiospecific scaffolds for SAR exploration, yet generic naphthyridines lack orthogonal handles and optimal electronic profiles. This 1,6-naphthyridine solves that gap. - **Sequential Diversification**: Position 5 (highly reactive in Pd couplings) and position 7 (orthogonal handle) enable two-step functionalization. - **Pre-optimized Properties**: 2,3-dimethyl groups enhance lipophilicity (LogP 2.8-3.2) and CNS penetration vs. non-methylated analogs. - **Supply Certainty**: 98% purity, immediate shipping in research quantities (mg to g).

Molecular Formula C10H8Cl2N2
Molecular Weight 227.09 g/mol
Cat. No. B13936719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloro-2,3-dimethyl-1,6-naphthyridine
Molecular FormulaC10H8Cl2N2
Molecular Weight227.09 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N=C(C=C2N=C1C)Cl)Cl
InChIInChI=1S/C10H8Cl2N2/c1-5-3-7-8(13-6(5)2)4-9(11)14-10(7)12/h3-4H,1-2H3
InChIKeyWLYQWNASUCGUQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dichloro-2,3-dimethyl-1,6-naphthyridine Overview


5,7-Dichloro-2,3-dimethyl-1,6-naphthyridine (CAS: 2469838-58-0) is a nitrogen-containing heterocyclic compound belonging to the 1,6-naphthyridine family . With a molecular formula of C10H8Cl2N2 and a molecular weight of 227.09 g/mol, this compound features a unique substitution pattern that incorporates two chlorine atoms at positions 5 and 7 and two methyl groups at positions 2 and 3 on the 1,6-naphthyridine core . This specific arrangement creates a versatile synthetic intermediate with distinct chemical reactivity profiles, making it a valuable building block in the development of biologically active molecules and complex organic structures .

1Sequential cross-coupling building block with regiospecific 5‑position reactivity
21,6‑Naphthyridine scaffold for kinase and GPCR research programs
3High‑purity verified intermediate (analytical specification available)

Why 5,7-Dichloro-2,3-dimethyl-1,6-naphthyridine Cannot Be Substituted


The 2,3-dimethyl substitution pattern on the 1,6-naphthyridine core fundamentally differentiates this compound from other naphthyridine analogs [1]. While unsubstituted or mono-substituted 1,6-naphthyridines serve as general scaffolds, the specific combination of electron-donating methyl groups at positions 2 and 3, coupled with electron-withdrawing chlorine atoms at positions 5 and 7, creates a unique electronic environment that cannot be replicated by other regioisomers [2]. The presence of methyl groups enhances lipophilicity and may improve biological target interactions compared to non-methylated analogs, while the dichloro substitution provides two distinct reactive handles for sequential functionalization via cross-coupling reactions [3]. Generic substitution with other naphthyridine derivatives would result in altered electronic properties, different regioselectivity in subsequent synthetic steps, and potentially divergent biological activity profiles in target applications .

2,3‑Dimethyl substitution pattern
Removing or relocating methyl groups may shift lipophilicity, metabolic stability, and ring electronics compared to non‑methylated or mono‑methyl analogs.
Chlorine reactivity profile
Dibromo analogs offer higher reactivity but lower storage stability; difluoro analogs lack efficient cross‑coupling under standard Pd‑catalysis.
1,6‑ vs. 1,8‑naphthyridine core
The 1,6‑scaffold shows reported engagement of SYK and mGlu5 targets, while the 1,8‑regioisomer preferentially interacts with different target classes; direct substitution may alter biological outcome.

5,7-Dichloro-2,3-dimethyl-1,6-naphthyridine vs. Analogs


Regioselective Suzuki-Miyaura Cross-Coupling

5,7-Dichloro-2,3-dimethyl-1,6-naphthyridine exhibits distinct regioselectivity in palladium-catalyzed cross-coupling reactions, with the chlorine atom at position 5 demonstrating significantly higher reactivity compared to position 7 [1]. This differential reactivity enables sequential functionalization strategies that are not possible with symmetrically substituted analogs [2]. The first Suzuki-Miyaura coupling occurs exclusively at the 5-position, leaving the 7-chloro substituent available for subsequent orthogonal functionalization . This contrasts with 5,7-dibromo-1,6-naphthyridine, where both halogens display more similar reactivity profiles, reducing the synthetic utility for sequential modifications.

Regioselective Coupling
Cross‑study comparable
Exclusive Suzuki‑Miyaura coupling at 5‑position in the first step, leaving 7‑Cl available for orthogonal functionalization. 5,7‑Dibromo‑1,6‑naphthyridine shows less selective reactivity under similar conditions.
Supports sequential diversification strategy
Pd(0)‑catalyzed conditions; regioselectivity confirmed by literature
Cross-Coupling Regioselective Synthesis Palladium Catalysis

Chlorine Reactivity and Stability Profile

The chlorine substituents in 5,7-dichloro-2,3-dimethyl-1,6-naphthyridine provide an optimal balance of stability and reactivity for cross-coupling applications compared to other halogenated analogs [1]. While brominated or iodinated naphthyridines may exhibit higher initial reactivity, the chloro substituents offer superior stability during storage and handling, with decomposition rates significantly lower than their brominated counterparts under ambient conditions . Additionally, the chlorine atoms serve as effective leaving groups in SNAr reactions and as coupling partners in palladium-catalyzed transformations, providing broader synthetic utility than fluorine-substituted analogs which are largely inert under standard cross-coupling conditions .

Cl Reactivity vs. Stability
Class‑level inference
Dichloro substitution balances ambient storage stability with sufficient reactivity for Pd‑catalysis and SNAr. Brominated analogs are less stable; fluorinated analogs show poor cross‑coupling.
May support handling and storage logistics
Stability advantage over dibromo analogs reported
Halogen Reactivity Cross-Coupling Synthetic Methodology

Lipophilicity Modulation by 2,3-Dimethyl Substitution

The presence of methyl groups at positions 2 and 3 in 5,7-dichloro-2,3-dimethyl-1,6-naphthyridine significantly alters its lipophilicity profile compared to non-methylated analogs . The calculated LogP for 5,7-dichloro-2,3-dimethyl-1,6-naphthyridine is estimated at approximately 2.8-3.2, representing a substantial increase of ~0.8-1.2 LogP units compared to 5,7-dichloro-1,6-naphthyridine (estimated LogP ~1.8-2.2), which lacks the 2,3-dimethyl substitution . This enhanced lipophilicity can improve membrane permeability and potentially enhance target engagement in cellular assays, while still maintaining acceptable aqueous solubility for biological testing . The methyl groups also contribute to increased metabolic stability by blocking potential sites of oxidative metabolism on the pyridine rings.

Lipophilicity Increase
Class‑level inference
Estimated LogP 2.8–3.2, approximately 0.8–1.2 units higher than 5,7‑dichloro‑1,6‑naphthyridine (LogP ~1.8–2.2).
May improve cell‑permeable scaffold fit
Calculated values; experimental confirmation pending
Lipophilicity Drug-Like Properties Physicochemical Profiling

Synthetic Efficiency of Sequential Functionalization

5,7-Dichloro-2,3-dimethyl-1,6-naphthyridine enables more efficient sequential functionalization compared to 5,7-dichloro-1,6-naphthyridine due to the electronic influence of the 2,3-dimethyl groups . The electron-donating methyl substituents at positions 2 and 3 modulate the electron density of the naphthyridine ring system, which can influence the reactivity of the chlorine atoms in cross-coupling reactions [1]. While specific yield data for 5,7-dichloro-2,3-dimethyl-1,6-naphthyridine are not yet published, analogous studies on 2,3-disubstituted naphthyridines demonstrate that methyl substitution can enhance reaction yields in Pd-catalyzed transformations by 5-15% compared to unsubstituted counterparts, attributed to improved solubility of intermediates and subtle electronic effects that facilitate oxidative addition steps [2].

Estimated Yield Gain
Class‑level inference
5–15% estimated yield improvement in Pd‑catalyzed cross‑couplings vs. unsubstituted 1,6‑naphthyridine, based on class‑level data.
May support synthetic cost efficiency
No compound‑specific yield data available
Synthetic Efficiency Sequential Functionalization Yield Optimization

Target Engagement: 1,6- vs. 1,8-Naphthyridine

The 1,6-naphthyridine core of 5,7-dichloro-2,3-dimethyl-1,6-naphthyridine provides distinct biological target engagement profiles compared to the 1,8-naphthyridine regioisomer [1]. Literature evidence demonstrates that 1,6-naphthyridines serve as potent inhibitors of spleen tyrosine kinase (SYK), with optimized 5,7-disubstituted derivatives achieving nanomolar potency (IC50 values reported in the range of 50-500 nM for related compounds) [2]. In contrast, 1,8-naphthyridine derivatives have shown preferential activity against different target classes, including bacterial DNA gyrase and phosphodiesterases [3]. The regioisomeric aryl naphthyridine series display divergent mGlu5 receptor antagonist activities, with the 1,6-naphthyridine scaffold demonstrating superior in vivo pharmacological profiles in certain contexts compared to 1,7- and 1,8-naphthyridine isomers [4]. This target class specificity makes scaffold selection critical for project success.

Scaffold Target Profile
Head‑to‑head
1,6‑Naphthyridine scaffold: reported SYK inhibition (IC₅₀ 50–500 nM for related compounds) and mGlu5 antagonism. 1,8‑Naphthyridine scaffold: preferential activity toward DNA gyrase and PDEs.
Scaffold‑specific target engagement context
Data from related analogs; verify for this exact analog
Scaffold Selection Kinase Inhibition GPCR Modulation

Commercial Purity and Availability

5,7-Dichloro-2,3-dimethyl-1,6-naphthyridine is commercially available with a specified purity of 98% from established suppliers, ensuring reproducible results in both synthetic and biological applications . This level of purity is verified through standard analytical methods including NMR and HPLC, providing researchers with confidence in the compound's identity and composition . In contrast, many related naphthyridine analogs, particularly those with non-standard substitution patterns, are either not commercially available or are offered without rigorous purity certification, requiring in-house synthesis and characterization . The availability of 5,7-dichloro-2,3-dimethyl-1,6-naphthyridine as a characterized, high-purity reagent eliminates the time and resource investment required for custom synthesis of similar building blocks, accelerating research timelines and reducing project costs.

Purity Specification
Specification review
98% purity verified by NMR and HPLC. Custom‑synthesized analogs typically 90–97% and may require additional purification.
May reduce in‑house purification steps
Supplier‑reported specification; lot‑dependent review advised
Procurement Purity Quality Control

Applications of 5,7-Dichloro-2,3-dimethyl-1,6-naphthyridine


Kinase Inhibitor Library Diversification

5,7-Dichloro-2,3-dimethyl-1,6-naphthyridine is ideally suited for the construction of focused compound libraries targeting SYK kinase and related tyrosine kinases. The demonstrated regiospecific cross-coupling at position 5 [1] enables the introduction of diverse aryl or heteroaryl groups in the first synthetic step, while the remaining chlorine at position 7 provides a handle for subsequent orthogonal functionalization [2]. This sequential diversification strategy allows medicinal chemists to efficiently explore SAR at both the 5- and 7-positions of the naphthyridine core, a requirement identified as critical for optimizing SYK inhibitory potency [3]. The 2,3-dimethyl substitution further enhances the drug-like properties of resulting library members, potentially improving cell permeability and metabolic stability compared to libraries built on non-methylated scaffolds [4].

mGlu5 Antagonist Development

For research programs targeting the metabotropic glutamate receptor 5 (mGlu5), a Class III GPCR implicated in neurological disorders, 5,7-dichloro-2,3-dimethyl-1,6-naphthyridine serves as a privileged starting scaffold [1]. Comparative SAR studies across regioisomeric naphthyridine series have established that the 1,6-naphthyridine core provides superior pharmacological profiles in mGlu5 antagonism compared to 1,7- and 1,8-naphthyridine isomers [2]. The 2,3-dimethyl substitution pattern on this compound offers a pre-optimized lipophilicity profile (estimated LogP 2.8-3.2) that may improve CNS penetration compared to more polar naphthyridine derivatives, a critical consideration for neurological target engagement [3]. Researchers can leverage the dual halogenation for rapid analog generation while maintaining the validated 1,6-naphthyridine scaffold geometry essential for mGlu5 receptor binding [4].

Regioselective Cross-Coupling Method Development

Synthetic methodology groups developing new catalytic systems or exploring reaction scope will find 5,7-dichloro-2,3-dimethyl-1,6-naphthyridine to be an informative model substrate [1]. The compound's two distinct chlorine environments—one at position 5 demonstrating higher reactivity in Pd-catalyzed cross-couplings, and one at position 7 showing attenuated reactivity—provide an internal control for assessing catalyst selectivity and reaction conditions [2]. The documented first attack at position 5 in Suzuki-Miyaura couplings [3] establishes a benchmark against which new catalytic systems can be evaluated for both efficiency and regioselectivity. Additionally, the 2,3-dimethyl groups serve as inert markers that do not interfere with cross-coupling chemistry while providing a distinctive NMR signature for reaction monitoring and product characterization [4].

c-Met and VEGFR-2 Inhibitor Exploration

In oncology research programs targeting receptor tyrosine kinases such as c-Met and VEGFR-2, 5,7-dichloro-2,3-dimethyl-1,6-naphthyridine offers a versatile entry point for scaffold-based drug discovery [1]. Structure-based design studies have identified 1,6-naphthyridine derivatives as promising c-Met kinase inhibitors, with the 5,7-disubstituted pattern enabling optimal engagement of the kinase hinge region and hydrophobic back pocket [2]. 3D-QSAR analyses of 1,6-naphthyridine-based VEGFR-2 inhibitors have defined pharmacophoric features that can be systematically explored using this dichloro intermediate as a common synthetic platform [3]. The commercial availability of this compound at 98% purity [4] ensures that oncology research teams can rapidly initiate SAR campaigns without the delays associated with custom synthesis of the core scaffold, accelerating the timeline from hit identification to lead optimization in kinase inhibitor programs.

Application
Selection Property
Validation Focus
SYK kinase inhibitor library diversification
Sequential cross‑coupling regioselectivity
Verify 5‑position vs. 7‑position functionalization order
mGlu5 antagonist scaffold research
1,6‑Naphthyridine core with pre‑installed 2,3‑dimethyl lipophilic groups
Review receptor‑binding and CNS‑penetration model outcomes
Cross‑coupling methodology development
Differential chlorine reactivity (5‑ vs. 7‑position)
Benchmark new catalytic systems against known 5‑position selectivity
c‑Met/VEGFR‑2 kinase inhibitor scaffold studies
5,7‑Disubstituted pattern for hinge‑region engagement
Assess kinase inhibition and structure–activity interpretation
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